methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

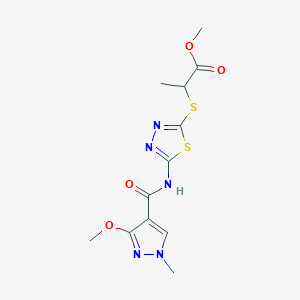

Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound with significant potential in various fields due to its complex structure and reactive sites. This compound contains multiple functional groups, including a methoxy group, a pyrazole ring, and a thiadiazole ring, making it an intriguing subject for scientific research.

Properties

IUPAC Name |

methyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4S2/c1-6(10(19)21-4)22-12-15-14-11(23-12)13-8(18)7-5-17(2)16-9(7)20-3/h5-6H,1-4H3,(H,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOFOKCGDWJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves several steps:

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with β-diketones under acidic conditions.

Thiadiazole Synthesis: : The thiadiazole ring is commonly formed through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

Coupling Reaction: : The pyrazole and thiadiazole rings are then coupled through a thioesterification reaction, usually involving the use of thionyl chloride and an appropriate base.

Final Modification: : The final compound is obtained by the esterification of the carboxamido group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound might involve:

Optimization of Reaction Conditions: : Scaling up the synthesis would require optimizing reaction conditions to ensure high yield and purity.

Continuous Flow Chemistry: : Implementing continuous flow chemistry techniques to enhance reaction efficiency and safety.

Purification and Isolation: : Use of advanced purification methods such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions due to its functional groups:

Oxidation: : The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: : Reduction of the nitro group in the pyrazole ring to an amine.

Substitution: : Nucleophilic substitution reactions on the thiadiazole ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: : Reagents such as halides or alkylating agents under mild conditions.

Major Products

Oxidation Products: : Formation of carboxylic acids or aldehydes.

Reduction Products: : Formation of amines or alcohols.

Substitution Products: : Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it versatile for various chemical transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and as a ligand in binding assays due to its unique structural properties.

Medicine

In medicine, it holds potential as a lead compound for drug development, especially for targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate: : Similar structure with an extended carbon chain.

Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Variation in the ester group.

Uniqueness

The uniqueness of methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate lies in its specific arrangement of functional groups, which confers distinct reactivity and biological activity compared to its analogs.

Is this along the lines of what you were thinking?

Biological Activity

Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring, a thiadiazole moiety, and a carboxamide functional group. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through cyclocondensation reactions using hydrazine derivatives and suitable carbonyl compounds.

- Introduction of the Methoxy Group : Methylation of hydroxyl groups using methyl iodide.

- Amidation : Converting the carboxylic acid to an amide using coupling reagents like EDCI.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4b | Staphylococcus aureus | 22.4 |

| 4b | Escherichia coli | 29.6 |

These results suggest that the incorporation of the thiadiazole moiety enhances the antimicrobial efficacy of the pyrazole derivative .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Pyrazole derivatives are known for their ability to inhibit specific kinases involved in cancer progression. For example, studies have shown that modifications to the pyrazole structure can lead to significant anticancer activity against various cell lines.

In a study evaluating the antiproliferative effects against U937 cancer cells, certain derivatives exhibited an IC50 value less than 20 µM, indicating potent activity. The presence of substituents on the pyrazolo[3,4-d]pyrimidine scaffold was crucial for enhancing this activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways relevant to cancer and microbial growth.

- Receptor Interaction : It may also bind to specific receptors that modulate cellular responses related to inflammation and cancer progression.

Case Studies

Several studies have been conducted on similar compounds that highlight their biological activities:

- Antibacterial Study : A series of pyrazole derivatives were synthesized and screened for antibacterial activity. The most effective compounds showed significant inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Study : Research indicated that certain pyrazole derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is critical for developing safer therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.